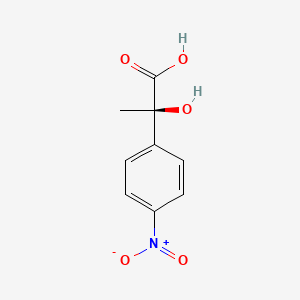
(R)-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid is an organic compound characterized by the presence of a hydroxyl group, a methyl group, and a nitrobenzene moiety attached to an acetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid typically involves the nitration of a suitable aromatic precursor followed by the introduction of the hydroxyl and methyl groups. One common method is the nitration of toluene to form 4-nitrotoluene, which is then subjected to oxidation to introduce the carboxylic acid group. The hydroxyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of ®-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid may involve large-scale nitration and oxidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
®-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The hydroxyl and methyl groups can also influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrobenzoic acid
- 2-Hydroxy-4-nitrobenzoic acid
- 2-Methyl-4-nitrobenzoic acid
Uniqueness
®-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C9H9NO5 |
|---|---|
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-2-(4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9NO5/c1-9(13,8(11)12)6-2-4-7(5-3-6)10(14)15/h2-5,13H,1H3,(H,11,12)/t9-/m1/s1 |
InChI-Schlüssel |
BUYKQTWMLZLHDF-SECBINFHSA-N |
Isomerische SMILES |
C[C@@](C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


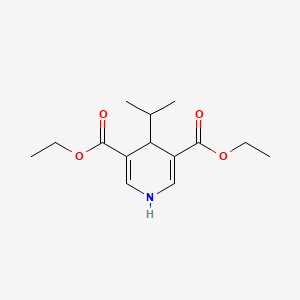
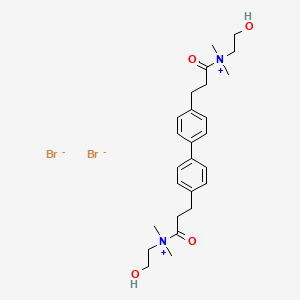
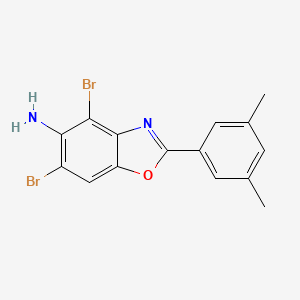
![11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine](/img/structure/B13808283.png)
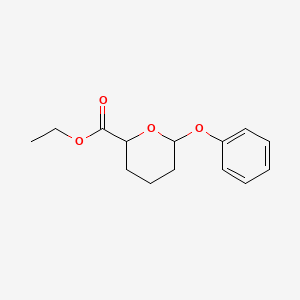
![b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)](/img/structure/B13808290.png)
![(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13808304.png)
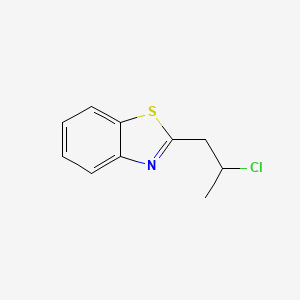
![1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane](/img/structure/B13808313.png)
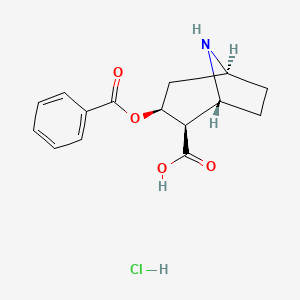

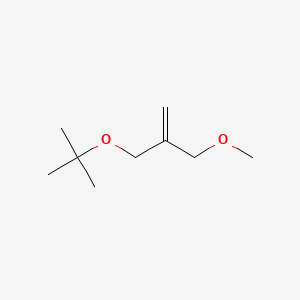
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13808349.png)
![[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13808361.png)
